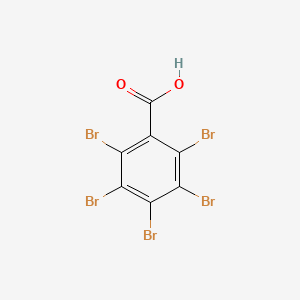

2,3,4,5,6-Pentabromobenzoic acid

Description

Contextualization within Perhalogenated Aromatic Carboxylic Acids

Perhalogenated aromatic carboxylic acids are a class of organic compounds where all hydrogen atoms on the aromatic ring, except for the carboxyl group, have been replaced by halogen atoms. mdpi.com These compounds, including their perfluorinated and perchlorinated analogs, are noted for their unique chemical and physical properties which differ significantly from their non-halogenated parent molecules. mdpi.com While perfluorobenzoic acid has been extensively studied and utilized as a building block in coordination chemistry, materials science, and the development of physiologically active compounds, other perhalogenated benzoic acids like their brominated counterparts have been comparatively less explored. mdpi.com

The presence of multiple halogen atoms on the aromatic ring dramatically influences the electronic and steric properties of the molecule. In the case of 2,3,4,5,6-pentabromobenzoic acid, the five bromine atoms are strongly electron-withdrawing, which increases the acidity of the carboxylic acid group. numberanalytics.com This high degree of halogenation also contributes to the compound's stability and its potential to engage in halogen bonding, an intermolecular interaction that is increasingly being exploited in crystal engineering and supramolecular chemistry. mdpi.com

Historical Perspective on the Synthesis and Characterization of Pentabromobenzoic Acid

The first documented synthesis of this compound dates back to 1869 by Reinecke. mdpi.comresearchgate.net This early method involved the prolonged heating of 3,4,5-tribromobenzoic acid with an excess of bromine at high temperatures (200 °C). mdpi.comresearchgate.net However, this approach was inefficient, yielding only a small amount of the desired product. The harsh reaction conditions led to significant decarboxylation, with pentabromobenzene (B1596035) being the major product. mdpi.comresearchgate.net

A more practical and efficient synthesis was later developed by W. Gottardi, who introduced the use of 1,3-dibromoisocyanuric acid (DBI) as a potent brominating agent for deactivated aromatic compounds. mdpi.comresearchgate.net In this method, benzoic acid is treated with DBI in concentrated sulfuric acid at room temperature, affording a high yield of the crude product. mdpi.comresearchgate.net Despite the high initial yield, the crude product is often contaminated with impurities such as 3,4,5,6-tetrabromobenzoic acid and pentabromobenzene. mdpi.comresearchgate.net

Subsequent research has focused on developing effective purification protocols to obtain analytically pure this compound. mdpi.comresearchgate.net These methods typically involve a multi-step process of salt formation and recrystallization. mdpi.com The purity of the final product is confirmed using modern analytical techniques, including mass spectrometry, elemental analysis, and 13C-NMR spectroscopy. mdpi.comresearchgate.net Single-crystal X-ray diffractometry has been instrumental in confirming the molecular structure and understanding the intermolecular interactions, such as hydrogen and halogen bonding, in the solid state. mdpi.com

Significance and Research Trajectory of this compound in Chemical Sciences

The utility of this compound and its corresponding pentabromobenzoate fragment extends across several areas of chemical science. It serves as a valuable building block in organic synthesis and coordination chemistry. mdpi.comresearchgate.net The high degree of bromination makes it a precursor for a variety of functionalized aromatic compounds through reactions that selectively replace the bromine atoms.

In the field of coordination chemistry, the pentabromobenzoate ligand can be used to construct metal-organic frameworks (MOFs) and coordination polymers with potentially interesting catalytic, magnetic, or photoluminescent properties. The bulky and electron-rich bromine atoms can influence the coordination geometry and the packing of the resulting structures.

Furthermore, the study of perhalogenated compounds like this compound contributes to a fundamental understanding of non-covalent interactions, particularly halogen bonding. The ability of the bromine atoms to act as halogen bond donors is a key feature that can be harnessed for the rational design of supramolecular assemblies.

The ongoing research trajectory for this compound is likely to involve its application in the synthesis of novel materials with tailored properties. Its role as a robust and sterically demanding building block will continue to be explored in the design of complex molecular architectures.

Interactive Data Tables

Below are interactive tables summarizing key data related to this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇HBr₅O₂ | mdpi.com |

| Molecular Weight | 516.60 g/mol | mdpi.com |

| Melting Point | 265–266 °C | mdpi.com |

| Appearance | Colorless crystals | mdpi.com |

Table 2: Analytical Data for this compound

| Analysis | Calculated (%) | Found (%) | Reference |

| Carbon (C) | 16.27 | 16.31 | mdpi.com |

| Hydrogen (H) | 0.20 | 0.23 | mdpi.com |

| Bromine (Br) | 77.35 | 77.98 | mdpi.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5,6-pentabromobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HBr5O2/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSGWKLIVYONLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HBr5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401302095 | |

| Record name | 2,3,4,5,6-Pentabromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401302095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22230-43-9 | |

| Record name | 2,3,4,5,6-Pentabromobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22230-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5,6-Pentabromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401302095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Optimization for 2,3,4,5,6 Pentabromobenzoic Acid

Overview of Established Synthetic Routes

Direct bromination of benzoic acid presents a straightforward pathway to PBA. However, the deactivating nature of the carboxylic acid group makes the introduction of five bromine atoms onto the aromatic ring challenging. sciencemadness.org Early attempts involved heating benzoic acid with excess bromine at high temperatures, often leading to significant decarboxylation and the formation of pentabromobenzene (B1596035) as the major product, rendering the method impractical for PBA synthesis. researchgate.net

To overcome the deactivation of the aromatic ring, more forceful conditions have been explored. One such method involves heating benzoic acid in 30% oleum (B3057394) with bromine in the presence of a mercury(II) sulfate (B86663) catalyst. This approach has been reported to yield PBA, but the toxicity of mercury compounds and the atom-wasteful nature of the reaction limit its practical application. researchgate.netmdpi.com

A significant advancement in the synthesis of PBA came with the use of 1,3-dibromoisocyanuric acid (DBI) as a powerful electrophilic brominating agent. mdpi.com DBI, in a concentrated sulfuric acid medium, has proven to be highly effective for the exhaustive bromination of deactivated aromatic compounds like benzoic acid. mdpi.comtcichemicals.com This method, originally developed by Gottardi, involves reacting benzoic acid with 2.5 equivalents of DBI in concentrated H₂SO₄ at room temperature for a short duration, achieving a high yield of the desired product. mdpi.com

While this method is efficient for multi-gram scale preparation, the crude product is often contaminated with impurities such as 3,4,5,6-tetrabromobenzoic acid and pentabromobenzene. researchgate.netmdpi.com Therefore, a subsequent purification protocol is necessary to obtain analytically pure PBA. mdpi.com

Table 1: Comparison of Brominating Agents for Benzoic Acid

| Brominating Agent | Conditions | Reported Yield of PBA | Remarks |

| Bromine (Br₂) | High temperature | Low | Major byproduct is pentabromobenzene due to decarboxylation. researchgate.net |

| Br₂/HgSO₄/Oleum | 45–50 °C, 2.5 h | 66% | Use of toxic mercury catalyst is a significant drawback. researchgate.netmdpi.com |

| 1,3-Dibromoisocyanuric Acid (DBI) | Conc. H₂SO₄, Room Temp, 1 h | 92% | Highly efficient but requires purification of the crude product. mdpi.com |

While DBI in sulfuric acid is a preferred method, other brominating reagents exist, though their application to the exhaustive bromination of benzoic acid is less documented. N-Bromosuccinimide (NBS) is a common reagent for electrophilic aromatic substitution, particularly for activated rings. commonorganicchemistry.com However, DBI is considered a more powerful brominating agent than NBS and is more effective for deactivated substrates. tcichemicals.com

Other potential brominating systems include a combination of sodium bromate (B103136) (NaBrO₃) and sulfuric acid, which has shown promise for brominating aromatic rings with electron-deactivating substituents. researchgate.net The use of tetraalkylammonium nonabromide salts is presented as a safer alternative to elemental bromine, offering high selectivity in some bromination reactions. abcr.com However, the efficacy of these alternative reagents for the specific synthesis of PBA from benzoic acid is not well-established in the provided literature.

Precursor Compounds in Pentabromobenzoic Acid Synthesis

The most direct precursor for the synthesis of 2,3,4,5,6-pentabromobenzoic acid is benzoic acid itself. The reaction involves the exhaustive electrophilic substitution of all five hydrogen atoms on the benzene (B151609) ring with bromine atoms. As previously discussed, the use of 1,3-dibromoisocyanuric acid in concentrated sulfuric acid is a highly effective method for this transformation. mdpi.com The process begins with the dissolution of benzoic acid in concentrated sulfuric acid, followed by the addition of a solution of DBI in the same solvent. mdpi.com The reaction proceeds efficiently at room temperature. mdpi.com The crude product, containing PBA along with under-brominated species and pentabromobenzene, is then subjected to a purification process. mdpi.com This typically involves extraction with ether, followed by treatment with an aqueous sodium carbonate solution to separate the desired acid from less acidic or neutral impurities. mdpi.com The sodium salt of PBA is then acidified to precipitate the pure acid, which can be further purified by recrystallization from a solvent like toluene (B28343). mdpi.com

Table 2: Key Steps in the Synthesis of PBA from Benzoic Acid using DBI

| Step | Description | Purpose |

| 1 | Dissolve benzoic acid and DBI separately in concentrated H₂SO₄. | Prepare the reactants for the bromination reaction. mdpi.com |

| 2 | Mix the two solutions and stir at room temperature. | Initiate the electrophilic bromination of the benzoic acid ring. mdpi.com |

| 3 | Quench the reaction mixture in water/ice. | Precipitate the crude product. |

| 4 | Extract the crude product with ether. | Separate the organic products from inorganic materials like isocyanuric acid. mdpi.com |

| 5 | Treat the crude product with aqueous Na₂CO₃ solution. | Convert PBA to its water-soluble sodium salt, separating it from less acidic impurities. mdpi.com |

| 6 | Acidify the aqueous solution with HCl. | Precipitate the purified this compound. mdpi.com |

| 7 | Recrystallize from toluene. | Obtain analytically pure, crystalline PBA. mdpi.com |

Historically, one of the earliest described synthetic routes to this compound involved the further bromination of 3,4,5-tribromobenzoic acid. researchgate.netmdpi.com This method required heating the tribrominated precursor with an excess of bromine at a high temperature (200 °C). researchgate.net However, under these harsh conditions, the starting material readily undergoes decarboxylation, leading to the formation of pentabromobenzene as the primary product, with only a small amount of the desired pentabromobenzoic acid being formed. researchgate.netmdpi.com This low yield and the formation of a significant byproduct make this method unsuitable for the practical preparation of PBA. researchgate.netmdpi.com The challenges associated with this route underscore the effectiveness of modern reagents like DBI for achieving exhaustive bromination under milder conditions.

Challenges and Considerations in Synthetic Yield Optimization

Optimizing the synthetic yield of this compound is primarily a task of controlling the exhaustive bromination (perbromination) of benzoic acid while minimizing side reactions. The harsh conditions required for complete bromination can also promote undesirable chemical transformations.

A significant challenge in the synthesis of this compound is the competing decarboxylation reaction, which leads to the formation of pentabromobenzene. This side reaction involves the loss of the carboxylic acid group as carbon dioxide.

Historically, it was noted that extended heating of brominated benzoic acids with an excess of bromine at high temperatures (e.g., 200°C) results in significant decarboxylation, with pentabromobenzene being a major product. researchgate.net The high temperatures and strongly acidic conditions used for perbromination can facilitate the removal of the carboxyl group from the highly substituted aromatic ring. researchgate.netlibretexts.org The electron-withdrawing nature of the five bromine atoms on the benzene ring stabilizes the resulting aryl anion or radical, making the loss of CO2 more favorable compared to less substituted benzoic acids. nih.gov Therefore, controlling the reaction temperature and duration is critical to maximize the yield of the desired carboxylic acid and prevent its conversion to the decarboxylated byproduct.

During the synthesis of this compound, the crude product is typically contaminated with specific byproducts. The most common impurities are incompletely brominated species, such as 3,4,5,6-tetrabromobenzoic acid, and the previously mentioned decarboxylation product, pentabromobenzene. researchgate.netmdpi.com

The formation of tetrabromobenzoic acid occurs when the perbromination of the benzoic acid starting material is not driven to completion. The presence of this impurity indicates that not all available positions on the aromatic ring have been substituted with bromine atoms. Conversely, the presence of pentabromobenzene is a direct result of the decarboxylation of the target molecule under the harsh reaction conditions. researchgate.net The challenge lies in finding a delicate balance in the reaction conditions that is aggressive enough to achieve full bromination but mild enough to prevent significant decarboxylation.

| Byproduct/Impurity | Formation Pathway |

| 3,4,5,6-Tetrabromobenzoic Acid | Incomplete perbromination of benzoic acid. |

| Pentabromobenzene | Decarboxylation of this compound under harsh reaction conditions (e.g., high heat). researchgate.net |

Purification Protocols for Analytically Pure this compound

Given the presence of the aforementioned impurities, a multi-step purification protocol is essential to obtain analytically pure this compound. This typically involves a combination of chemical treatment and recrystallization. researchgate.netmdpi.com

A reliable method for purifying crude this compound leverages the acidic nature of the target compound and the differing solubilities of the impurities. researchgate.netmdpi.com A highly effective protocol involves the following steps:

The crude product is treated with a hot aqueous solution of sodium carbonate (e.g., 5% Na₂CO₃). mdpi.com This converts the acidic pentabromobenzoic acid and any residual tetrabromobenzoic acid into their water-soluble sodium salts. Pentabromobenzene, being non-acidic, remains insoluble and can be removed by hot filtration.

The hot alkaline solution is filtered to remove the insoluble impurities. mdpi.com It has been noted that the salt of tetrabromobenzoic acid can be less soluble and may also be partially removed at this stage. mdpi.com

The clear, hot filtrate containing the sodium pentabromobenzoate is then cooled and acidified (e.g., with HCl to a pH of ~1). researchgate.netmdpi.com This re-protonates the carboxylate, causing the slightly impure this compound to precipitate out of the aqueous solution.

The precipitated acid is collected by filtration and then subjected to a final recrystallization from a suitable organic solvent. researchgate.netmdpi.com

Solvent selection is critical for the final recrystallization step. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain either soluble or insoluble at all temperatures. For this compound, toluene has been identified as a highly effective solvent for obtaining analytically pure, X-ray quality crystals. researchgate.netmdpi.com

| Solvent/System | Role in Purification | Rationale |

| 5% Sodium Carbonate (aq) | Primary Purification/Separation | Converts acidic compounds (penta- and tetrabromobenzoic acids) to soluble sodium salts, allowing separation from the non-acidic, insoluble pentabromobenzene. mdpi.com |

| Toluene | Final Recrystallization | Excellent solvent for obtaining high-purity crystals of this compound after initial purification. researchgate.netmdpi.com |

| Ethanol-Water | General Technique | A common solvent pair for recrystallizing many organic acids; the compound is dissolved in hot ethanol, and water is added as an anti-solvent to induce crystallization upon cooling. mnstate.edu |

While chemical treatment and recrystallization are highly effective, chromatographic methods offer an alternative or supplementary approach for purification and analysis. Techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are well-suited for separating components of the crude reaction mixture based on their differing polarities. sielc.commerckmillipore.com

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC, which utilizes a non-polar stationary phase (like C18) and a polar mobile phase, is an ideal method for this separation. helixchrom.com

Principle: The non-polar pentabromobenzene would interact most strongly with the stationary phase and thus have the longest retention time. The highly polar this compound would elute earlier, and the slightly less non-polar tetrabromobenzoic acid would elute in between. This allows for effective separation of all three key components. The method can be scaled for preparative separation to isolate pure compounds. sielc.com

Thin-Layer Chromatography (TLC): TLC on silica (B1680970) gel (a polar stationary phase) with a non-polar mobile phase can be used for rapid analysis of the mixture's purity.

Principle: The most polar component, this compound, would have the strongest interaction with the silica plate and the lowest Rf value. The non-polar pentabromobenzene would travel furthest with the mobile phase, exhibiting the highest Rf value. Tetrabromobenzoic acid would have an intermediate Rf value.

| Chromatographic Method | Stationary Phase | Mobile Phase Principle | Elution/Rf Order (from first to last) |

| Reverse-Phase HPLC | Non-polar (e.g., C18) | Polar (e.g., Acetonitrile/Water) | This compound → Tetrabromobenzoic Acid → Pentabromobenzene |

| Normal-Phase TLC | Polar (e.g., Silica Gel) | Non-polar | Pentabromobenzene → Tetrabromobenzoic Acid → this compound |

Advanced Structural Elucidation and Spectroscopic Analysis of 2,3,4,5,6 Pentabromobenzoic Acid

Single-Crystal X-ray Diffractometry Studies

Single-crystal X-ray diffractometry stands as a definitive method for the three-dimensional structural determination of crystalline solids. bruker.com For 2,3,4,5,6-Pentabromobenzoic acid, this technique has been instrumental in elucidating its precise molecular geometry and the arrangement of molecules within the crystal lattice. mdpi.comresearchgate.net High-quality single crystals suitable for X-ray analysis can be obtained by slow crystallization from toluene (B28343). researchgate.net

Determination of Molecular Conformation and Geometry

X-ray crystallographic analysis reveals that in the solid state, molecules of this compound form pseudo-centrosymmetric dimers. researchgate.net A notable feature of the molecular structure is the dihedral angle of approximately 1.5 degrees between the two aromatic rings of the dimer. researchgate.net

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is a complex interplay of various non-covalent interactions, which dictate the supramolecular architecture. mdpi.comresearchgate.net These interactions are crucial in stabilizing the crystal structure.

A primary feature of the crystal packing is the formation of hydrogen-bonded dimers. researchgate.net The carboxylic acid groups of two adjacent molecules interact via O-H···O hydrogen bonds, a common and robust motif in the solid-state structures of carboxylic acids. researchgate.netscispace.com This interaction is a key element in the formation of the pseudo-centrosymmetric dimers observed in the crystal structure. researchgate.net The strategy of using hydrogen bonds is a fundamental concept in crystal engineering to guide molecular self-assembly. researchgate.net

Complementary Spectroscopic Characterization in Research Contexts

Alongside X-ray crystallography, spectroscopic methods provide valuable information for structural confirmation and characterization in solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹³C-NMR)

¹³C-NMR spectroscopy is a powerful tool for confirming the carbon framework of organic molecules. researchgate.net For this compound, the ¹³C-NMR spectrum provides evidence for the number of distinct carbon environments in the molecule, which is consistent with its highly substituted aromatic structure. researchgate.netdocbrown.info The chemical shifts in a ¹³C-NMR spectrum are influenced by the electronic environment of each carbon atom, including the effects of the electronegative bromine and oxygen atoms. docbrown.info The purity of synthesized this compound has been confirmed using a variety of analytical methods, including ¹³C-NMR, alongside mass spectrometry and elemental analysis. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structural features of this compound through its fragmentation pattern. The purity of this compound, synthesized via methods such as the exhaustive bromination of benzoic acid, is routinely confirmed using mass spectrometry alongside other analytical methods like elemental analysis and NMR spectroscopy. mdpi.comresearchgate.net

The high-energy electron impact ionization of this compound in the mass spectrometer generates a positively charged molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound. Given the atomic weights of carbon (12.011 u), hydrogen (1.008 u), bromine (79.904 u), and oxygen (15.999 u), the calculated molecular weight of C₇HBr₅O₂ is approximately 516.6 g/mol . mdpi.com The presence of five bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, results in a characteristic isotopic cluster pattern for the molecular ion and its fragments, providing a clear signature for bromine-containing compounds.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for benzoic acids involve the initial loss of the hydroxyl group (•OH) or the entire carboxylic acid group (•COOH). docbrown.info For this compound, these cleavages lead to the formation of key fragment ions. The loss of the hydroxyl radical (mass ≈ 17 u) from the molecular ion results in the formation of the pentabromobenzoyl cation. Subsequent loss of a carbon monoxide (CO) molecule from this cation can lead to the formation of the pentabromophenyl cation. Another significant fragmentation involves the direct loss of the carboxyl group (mass ≈ 45 u), also yielding the pentabromophenyl cation.

A summary of the expected key ions in the mass spectrum of this compound is presented in the table below.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Ion | Formula | m/z (using ⁷⁹Br) | Fragmentation Pathway |

|---|---|---|---|

| Molecular Ion [M]⁺ | [C₆Br₅COOH]⁺ | 512 | Ionization of the parent molecule |

| [M - OH]⁺ | [C₆Br₅CO]⁺ | 495 | Loss of a hydroxyl radical from the molecular ion docbrown.info |

Note: The m/z values are calculated using the lighter ⁷⁹Br isotope for simplicity. In an actual spectrum, a complex isotopic pattern would be observed for each fragment containing bromine atoms.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) Spectroscopy:

The IR spectrum of this compound exhibits several characteristic absorption bands that confirm the presence of its key functional groups. mdpi.com A very broad absorption band is observed in the region of 3400–2900 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. mdpi.com The significant broadening of this peak is a result of intermolecular hydrogen bonding between the carboxylic acid moieties, which is a common feature for benzoic acids in the solid state. docbrown.info

A strong, sharp absorption band appears at 1711 cm⁻¹, which is assigned to the C=O (carbonyl) stretching vibration of the carboxylic acid. mdpi.com The position of this band is typical for aryl carboxylic acids. The C-O stretching vibration of the carboxylic acid group is observed as a very strong band at 1249 cm⁻¹. mdpi.com Additionally, vibrations associated with the pentabrominated benzene (B151609) ring, specifically the C=C stretching modes, are found in the 1553–1317 cm⁻¹ range. mdpi.com

A summary of the prominent IR absorption bands for this compound is provided in the table below.

Table 2: Key Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 3400–2900 | Broad | O-H stretch (from carboxylic acid, hydrogen-bonded) mdpi.com |

| 1711 | Very Strong | C=O stretch (from carboxylic acid) mdpi.com |

| 1553–1317 | Weak to Medium | C=C stretch (aromatic ring) mdpi.com |

| 1317 | Strong | C=C stretch (aromatic ring) mdpi.com |

| 1249 | Very Strong | C-O stretch (from carboxylic acid) mdpi.com |

| 867 | Medium | C-H out-of-plane bend (related to any residual H) or C-Br stretch |

| 720 | Medium | C-Br stretch region |

Raman Spectroscopy:

While specific experimental Raman spectra for this compound are not as readily available in the literature, the expected Raman shifts can be predicted based on its molecular structure and the principles of Raman spectroscopy. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the symmetric stretching vibrations of the heavily substituted benzene ring would be expected to produce strong Raman signals. The C=O stretching vibration, while strong in the IR spectrum, would likely show a weaker band in the Raman spectrum. Conversely, the C=C stretching vibrations of the aromatic ring are expected to be prominent. The C-Br stretching vibrations would also be active in the low-frequency region of the Raman spectrum. The nitrile (-C≡N) group, often used as a probe in Raman studies due to its distinct and sensitive vibrational mode, is not present in this molecule. researchgate.net

Comparative Structural Analysis with Polyhalogenated Benzoic Acid Analogues

The structure of this compound can be better understood through comparison with other polyhalogenated benzoic acid analogues, such as perfluorobenzoic acid and tetrabromobenzoic acids. These comparisons highlight the influence of the type, number, and position of halogen substituents on the molecular geometry and intermolecular interactions.

Perhalogenated benzoic acids are a class of compounds with significant practical applications, though many, apart from perfluorobenzoic acid, remain less studied. mdpi.com The steric bulk of the halogen atoms is a major factor influencing the molecular structure. In this compound, the five bulky bromine atoms cause considerable steric strain around the benzene ring. This steric hindrance can lead to distortions from a perfectly planar geometry and can influence bond lengths and angles. For instance, the C1–C2 bond length (the bond between the carboxyl-substituted carbon and an adjacent bromine-substituted carbon) is reported to be elongated, a deviation attributed to the steric pressure from the bulky bromine atoms. researchgate.net

In contrast, perfluorobenzoic acid, with smaller fluorine atoms, experiences less steric strain, allowing for a more regular aromatic ring structure. The nature of the halogen also influences the electronic properties of the molecule. The high electronegativity of fluorine makes perfluorobenzoic acid a stronger acid compared to its brominated counterparts.

Comparison with less-brominated analogues, such as 3,4,5,6-tetrabromobenzoic acid (a common impurity in the synthesis of pentabromobenzoic acid), reveals the incremental effect of halogen substitution. mdpi.com The addition of the fifth bromine atom in the ortho position relative to the carboxylic acid group in this compound significantly increases the steric crowding around the carboxyl group. This can affect the orientation of the carboxyl group relative to the plane of the benzene ring and influence the hydrogen bonding patterns in the solid state.

Chemical Reactivity and Transformation Pathways of 2,3,4,5,6 Pentabromobenzoic Acid

Role as a Key Fragment in Organic Transformations

2,3,4,5,6-Pentabromobenzoic acid and its corresponding anion, pentabromobenzoate, serve as valuable building blocks in both organic synthesis and coordination chemistry. The dense functionalization of the aromatic ring with bromine atoms provides a platform for creating complex molecular architectures. The presence of the carboxylic acid group offers a reactive handle for further modifications, such as the formation of esters, amides, and salts, allowing for its incorporation into larger molecules.

In materials science, the high bromine content of the pentabromobenzene (B1596035) moiety is of particular interest. Compounds derived from this fragment are utilized as flame retardants. The pentabromobenzene ring structure contributes to thermal stability and the ability to suppress ignition and fire propagation.

Decarboxylation Reactions of Pentabromobenzoic Acid

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a prominent reaction pathway for this compound, particularly under thermal stress.

Mechanisms and Conditions Influencing Decarboxylation

The decarboxylation of benzoic acids can proceed through different mechanisms depending on the reaction conditions and the nature of the substituents on the aromatic ring. For unactivated benzoic acids, the process is generally slow but can be promoted by high temperatures or the presence of catalysts.

Historical syntheses of PBA have noted that extended heating at high temperatures leads to significant decarboxylation. For instance, heating 3,4,5-tribromobenzoic acid with excess bromine at 200°C resulted in the formation of pentabromobenzene as the major product, indicating that the fully brominated acid readily decarboxylates under these conditions.

The general mechanisms for benzoic acid decarboxylation can be categorized as:

Protolytic Decarboxylation : Under acidic conditions, the electrophilic attack of a proton can displace the carboxyl group. This is typically facilitated by electron-releasing groups on the ring.

Base-Catalyzed Decarboxylation : In the presence of a base, the carboxylate anion is formed. This anion can then decompose to release carbon dioxide and a phenyl anion.

For this compound, the five strongly electron-withdrawing bromine atoms deactivate the ring, making electrophilic attack difficult. However, the high thermal lability suggests that at elevated temperatures, the molecule can undergo direct cleavage of the C-COOH bond.

Interactive Table: Conditions for Decarboxylation

| Starting Material | Conditions | Major Product | Reference |

| 3,4,5-Tribromobenzoic Acid | Heated with excess bromine at 200°C | Pentabromobenzene | [MDPI] |

| Benzoic Acid | Heated to 400°C in tetralin | Benzene (B151609) | [Ind. Eng. Chem. Res.] |

| Benzoic Acid with Pyridine | Heated to 400°C in naphthalene | Benzene (4-fold rate increase) | [Ind. Eng. Chem. Res.] |

Formation of Pentabromobenzene as a Reaction Product

The primary product of the decarboxylation of this compound is pentabromobenzene (C₆HBr₅). This transformation is a key consideration during the synthesis and purification of PBA. When PBA is prepared through the exhaustive bromination of benzoic acid, pentabromobenzene is often formed as a significant impurity due to decarboxylation of the product under the harsh reaction or workup conditions. Its removal is a critical step in obtaining pure PBA. The formation of pentabromobenzene highlights a competing reaction pathway that must be managed to maximize the yield of the desired acid.

Substitution Reactions Involving Bromine Atoms

The replacement of one or more bromine atoms on the pentabrominated ring represents a potential pathway for functionalization, though it is challenging due to the electron-deficient nature of the ring. Such reactions would likely proceed via a nucleophilic aromatic substitution (SNAr) mechanism.

For a nucleophilic aromatic substitution to occur, two main conditions are generally required: the presence of a good leaving group (which the bromine atom is) and strong activation by electron-withdrawing groups positioned ortho and/or para to the leaving group. In this compound, all positions are occupied by bromine atoms, which are electron-withdrawing. The carboxylic acid group is also strongly deactivating. This electronic structure makes the aromatic ring highly electrophilic and susceptible to attack by strong nucleophiles.

While specific examples of SNAr reactions on this compound are not widely documented, the reactivity of related polybrominated compounds suggests that strong nucleophiles could displace the bromine atoms. The reaction would proceed through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the numerous electron-withdrawing bromine substituents.

Reactions of the Carboxylic Acid Moiety (e.g., Esterification, Salt Formation)

The carboxylic acid group of this compound is a primary site for chemical transformations, allowing for the synthesis of various derivatives.

Salt Formation: PBA readily reacts with bases to form salts. This is a classical acid-base reaction and is integral to the purification of the acid. For example, crude PBA can be treated with an aqueous solution of sodium carbonate (Na₂CO₃). The PBA dissolves to form the water-soluble sodium 2,3,4,5,6-pentabromobenzoate, while less acidic or insoluble impurities like pentabromobenzene can be removed by filtration. Subsequent acidification of the salt solution with a strong acid, such as hydrochloric acid (HCl), regenerates the pure this compound, causing it to precipitate out of the aqueous solution.

Esterification: Esterification of this compound involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. However, the reaction is subject to significant steric hindrance. The two bromine atoms in the ortho positions (C2 and C6) physically obstruct the approach of the alcohol to the carboxyl group, making the reaction challenging.

To overcome this steric hindrance, specialized esterification methods may be required, such as:

Fischer-Speier Esterification : Using a large excess of the alcohol and a strong acid catalyst (e.g., H₂SO₄) under reflux conditions can help drive the equilibrium towards the ester product.

Yamaguchi Esterification : This method is specifically designed for sterically hindered acids and involves converting the acid into a mixed anhydride, which is then reacted with the alcohol in the presence of a nucleophilic catalyst like DMAP (4-dimethylaminopyridine).

Use of Activating Agents : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or other coupling agents can be used to activate the carboxylic acid for reaction with the alcohol.

Interactive Table: Key Transformation Pathways

| Reaction Type | Reagents | Product(s) | Key Features |

| Decarboxylation | Heat (~200°C) | Pentabromobenzene, CO₂ | Major side reaction at high temperatures. |

| Salt Formation | Sodium Carbonate (Na₂CO₃), then Hydrochloric Acid (HCl) | Sodium 2,3,4,5,6-pentabromobenzoate, then pure PBA | Key step in purification. |

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Pentabromobenzoate ester, Water | Sterically hindered; may require forcing conditions or specialized methods. |

| Substitution (Hypothetical) | Strong Nucleophile (e.g., NaNH₂, NaOCH₃) | Substituted bromobenzoic acid | SNAr mechanism; ring is highly activated but reaction is not commonly documented for PBA itself. |

Advanced Applications and Research Utility of 2,3,4,5,6 Pentabromobenzoic Acid in Chemical Sciences

Intermediate in Complex Organic Synthesis

The pentabromobenzoate structure serves as a useful and versatile fragment in the field of organic synthesis. mdpi.comdntb.gov.uaresearchgate.net Its utility stems from its status as a stable, polybrominated aromatic compound that can be used as a foundational component for more complex molecules.

Precursor for Brominated Compounds

As a fully brominated benzoic acid derivative, 2,3,4,5,6-pentabromobenzoic acid is an important precursor for the synthesis of other specialized brominated compounds. The exhaustive bromination of benzoic acid using reagents like 1,3-dibromoisocyanuric acid in concentrated sulfuric acid has been identified as an efficient method for its multigram-scale preparation. mdpi.comdntb.gov.uaresearchgate.net The resulting crude product is often contaminated with substances such as 3,4,5,6-tetrabromobenzoic acid and pentabromobenzene (B1596035), necessitating specific purification protocols to yield analytically pure PBA. mdpi.comdntb.gov.uaresearchgate.net Once purified, this perbrominated acid can be used in subsequent reactions where a robust, electron-deficient aromatic ring with multiple heavy atoms is required.

Synthesis of Advanced Materials Building Blocks

Perhalogenated benzoic acids are recognized as significant building blocks in the development of advanced materials, including optical materials. mdpi.com In this context, this compound serves as a key starting material. Its rigid structure and high bromine content can be leveraged to synthesize larger, functional molecules for material science applications. The presence of five bromine atoms on the phenyl ring makes it a building block for materials where a high refractive index, density, or specific thermal properties are desired.

| Property | Description | Source |

| IUPAC Name | This compound | Inferred from structure |

| Synonym | PBA | mdpi.comdntb.gov.uaresearchgate.net |

| Role | Synthetic Intermediate, Ligand | mdpi.comdntb.gov.uaresearchgate.net |

| Key Application | Lanthanide Luminescence, Material Synthesis | mdpi.com |

Role in Coordination Chemistry

The pentabromobenzoate anion is a particularly useful fragment in coordination chemistry, where it functions as a ligand to form metal complexes with unique structural and photophysical properties. mdpi.comdntb.gov.uaresearchgate.net

Ligand Design and Complexation Studies

This compound is considered a promising ligand for designing novel coordination compounds. mdpi.com The carboxylate group provides a classic binding site for metal ions, while the perbrominated aromatic ring dictates the ligand's steric and electronic properties. Single-crystal X-ray diffraction studies of PBA have revealed patterns of hydrogen bonding and, notably, halogen bonding in the solid state. mdpi.comdntb.gov.ua These non-covalent interactions are of significant interest in supramolecular and structural chemistry, as they can be used to control the assembly of molecules in the solid state, leading to the rational design of crystal structures and coordination polymers.

Application in Lanthanide Luminescent Coordination Compounds

A significant area of application for this compound is in the development of luminescent coordination compounds with lanthanide ions. mdpi.com Research has identified PBA as a promising ligand for creating highly luminescent lanthanide complexes. mdpi.com This enhanced luminescence is attributed to two primary factors:

The "Heavy Atom" Effect : The five bromine atoms—being heavy atoms—can enhance the probability of intersystem crossing in the ligand, leading to more efficient energy transfer from the ligand to the central lanthanide ion, which is a crucial step for sensitized luminescence.

Suppression of Multi-photon Relaxation : The high-frequency vibrations of C-H bonds in organic ligands can quench the excited state of a lanthanide ion through non-radiative decay. By replacing all C-H bonds on the aromatic ring with heavier C-Br bonds, which have much lower vibrational frequencies, this quenching pathway is significantly suppressed. This leads to a longer lifetime for the lanthanide's excited state and, consequently, more intense luminescence. mdpi.com

Contributions to Material Science Research

The unique characteristics of this compound position it as a valuable compound in broader material science research. Its utility extends from its foundational role as a building block to its functional role as a ligand in advanced optical materials.

The use of PBA as a ligand in lanthanide complexes directly contributes to the field of luminescent materials. mdpi.com These materials are critical for applications such as sensors, bio-imaging agents, and light-emitting devices. Furthermore, the ability of PBA to form halogen bonds presents opportunities in crystal engineering, allowing for the construction of novel supramolecular assemblies and materials with tailored solid-state structures. mdpi.comdntb.gov.ua Its perbrominated nature also suggests potential, though less explored, applications in creating materials with high density or specific flame-retardant properties.

Precursor in Graphene Derivatives Synthesis

Relevance in Nonlinear Optical (NLO) Polymer Design

Nonlinear optical (NLO) materials are crucial for a range of photonic applications, and organic and organometallic compounds are actively researched for their potential in this area. academie-sciences.frjhuapl.edu The design of NLO materials often involves creating molecules with a significant difference in electron density, typically by combining electron-donating and electron-withdrawing groups connected by a π-conjugated system. While the broader class of perhalogenated benzoic acids has been noted for its potential in optical materials, specific research demonstrating the incorporation of this compound into NLO polymer structures and the resulting material properties is not described in the available search results. mdpi.com The development of new chromophores for NLO applications is an active field of study, utilizing various synthetic strategies to create advanced materials. academie-sciences.fr

Utility in Agrochemical and Pharmaceutical Precursor Synthesis

Benzoic acid and its derivatives are important scaffolds in the synthesis of a wide array of agrochemicals and pharmaceuticals. datainsightsmarket.comottokemi.com For instance, various brominated benzoic acids serve as key intermediates in the production of these biologically active compounds. ottokemi.com The specific utility of this compound in the synthesis of agrochemical or pharmaceutical products is not explicitly detailed in the reviewed literature. Research in these fields often focuses on specific isomers of brominated benzoic acids that are tailored for a particular biological target or synthetic pathway. datainsightsmarket.comottokemi.com

Computational and Theoretical Investigations of 2,3,4,5,6 Pentabromobenzoic Acid

Molecular Structure and Electronic Properties Modeling

Computational modeling of 2,3,4,5,6-pentabromobenzoic acid typically commences with geometry optimization using methods like Density Functional Theory (DFT). These calculations aim to find the lowest energy conformation of the molecule. The starting point for such an optimization can be the experimentally determined coordinates from single-crystal X-ray diffractometry, which provides a solid-state reference for the molecular structure. researchgate.net

Key electronic properties that would be modeled include:

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the electrostatic potential on the electron density surface of the molecule. It highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, negative potential (red/yellow) would be expected around the carbonyl oxygen, while positive potential (blue) would be located on the acidic hydrogen and potentially on the outer face of the bromine atoms (the σ-hole), which is crucial for halogen bonding.

Orbital Energies (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic parameters. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

| Property | Hypothetical Value | Significance |

|---|---|---|

| Dipole Moment (Debye) | 2.5 D | Indicates significant molecular polarity. |

| HOMO Energy (eV) | -7.2 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy (eV) | -1.8 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (eV) | 5.4 eV | Suggests high chemical stability. |

Quantum Chemical Calculations for Bonding and Conformational Analysis

Quantum chemical calculations provide a powerful lens for examining the bonding within this compound and its conformational preferences. The steric hindrance caused by the five bulky bromine atoms ortho, meta, and para to the carboxyl group imposes significant conformational constraints.

A key conformational feature to analyze is the torsion angle between the plane of the benzene (B151609) ring and the carboxylic acid group. While solid-state data shows a specific conformation due to crystal packing forces, computational scans of the potential energy surface can reveal the rotational energy barrier in the gas phase or in solution. This involves systematically rotating the carboxyl group and calculating the energy at each step, which can identify the most stable conformation and the energy required to deviate from it.

Furthermore, methods like Natural Bond Orbital (NBO) analysis can be employed to investigate the nature of the chemical bonds. NBO analysis provides information on:

Bond Orders: To confirm the nature of the carbon-carbon bonds within the aromatic ring and the C-C and C-O bonds of the carboxyl group.

Hybridization: To describe the atomic orbitals used in forming the bonds.

Atomic Charges: To provide a more detailed picture of electron distribution than the MEP map alone.

| Carboxyl Torsion Angle (degrees) | Relative Energy (kcal/mol) | Comment |

|---|---|---|

| 0 | 5.0 | Steric clash between carbonyl oxygen and ortho-bromine. |

| 45 | 0.5 | Approaching the energy minimum. |

| 75 | 0.0 | Hypothetical minimum energy conformation. |

| 90 | 0.2 | Slightly higher in energy than the minimum. |

Prediction of Chemical Reactivity Parameters

Computational chemistry allows for the prediction of various parameters that describe the chemical reactivity of a molecule. For this compound, these parameters can help predict how it will behave in chemical reactions. These are often conceptual DFT-based descriptors.

Global Reactivity Descriptors: Derived from HOMO and LUMO energies, these include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). High chemical hardness, predicted from a large HOMO-LUMO gap, would suggest lower reactivity.

Local Reactivity Descriptors (Fukui Functions): These functions indicate which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. By analyzing the Fukui functions, one could predict, for example, whether a nucleophile is more likely to attack the carboxylic carbon or a carbon atom on the aromatic ring.

| Parameter | Definition | Predicted Trend |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | High, indicating stability. |

| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | High, due to electronegative Br atoms. |

| Electrophilicity Index (ω) | χ2 / (2η) | Moderate to high, indicating susceptibility to nucleophiles. |

Computational Determination of Acid Dissociation Constants (pKa)

The acid dissociation constant (pKa) is a critical physicochemical property. While experimental determination is standard, computational methods can provide valuable predictions, especially for novel or difficult-to-synthesize compounds. reddit.com Predicting the pKa of this compound is challenging due to the significant electronic effects of the five bromine substituents.

The most common computational approach involves using a thermodynamic cycle that separates the deprotonation process into gas-phase and solvation steps. This requires calculating the Gibbs free energy of the acid and its conjugate base in both the gas phase and in solution (typically modeled using a continuum solvation model like PCM or SMD).

The key steps are:

Optimize the structures of the acid (HA) and its conjugate base (A⁻) in the gas phase and calculate their free energies.

Calculate the solvation free energies of HA and A⁻.

Combine these values with the known solvation free energy of a proton to calculate the free energy of the dissociation reaction in solution, from which the pKa can be derived.

Given the strong electron-withdrawing nature of the five bromine atoms, the pKa of pentabromobenzoic acid is expected to be significantly lower (i.e., more acidic) than that of benzoic acid itself.

| Energy Term | Hypothetical Value (kcal/mol) |

|---|---|

| Gas-phase free energy of acid (Ggas(HA)) | -2500.0 |

| Gas-phase free energy of base (Ggas(A⁻)) | -2830.0 |

| Solvation energy of acid (ΔGsolv(HA)) | -15.0 |

| Solvation energy of base (ΔGsolv(A⁻)) | -70.0 |

Simulation of Intermolecular Interactions (e.g., Halogen Bonding)

X-ray crystallography has suggested the presence of both hydrogen bonding (between carboxylic acid groups) and halogen bonding in the solid state of this compound. researchgate.netCurrent time information in Edmonton, CA. Computational simulations are essential to quantify the strength and nature of these non-covalent interactions.

Hydrogen Bonding: The classic dimer formation between two carboxylic acid groups can be modeled. Calculations would determine the interaction energy, the geometry of the hydrogen bonds (O-H···O distance and angle), and how this interaction affects the vibrational frequencies of the O-H and C=O bonds.

Halogen Bonding: This is a highly directional interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophile. mdpi.com In the crystal lattice of pentabromobenzoic acid, a bromine atom could interact with an oxygen atom of a neighboring molecule. Computational analysis would involve:

MEP Analysis: To confirm and quantify the positive electrostatic potential on the bromine atoms.

Interaction Energy Calculations: To determine the strength of the Br···O halogen bond, often corrected for basis set superposition error.

Atoms in Molecules (AIM) Theory: To find a bond critical point between the interacting atoms, which is evidence of a bonding interaction.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Interaction Energy (kcal/mol) | -3.5 | Indicates a moderately strong non-covalent bond. |

| Br···O Distance (Å) | 3.10 | Shorter than the sum of van der Waals radii. |

| C-Br···O Angle (degrees) | 170° | Shows the high directionality typical of halogen bonds. |

Future Research Directions and Emerging Areas for 2,3,4,5,6 Pentabromobenzoic Acid

Development of Greener Synthetic Pathways

The current benchmark for producing 2,3,4,5,6-pentabromobenzoic acid on a significant scale involves the exhaustive bromination of benzoic acid. mdpi.comresearchgate.net One effective method utilizes 1,3-dibromoisocyanuric acid as the brominating agent in a concentrated sulfuric acid (H₂SO₄) solution. mdpi.comresearchgate.net While this process can achieve a good yield of 61% after purification, it relies on harsh reagents and generates considerable waste, posing environmental and handling challenges. mdpi.com

Future research must prioritize the development of "greener" synthetic alternatives that align with the principles of sustainable chemistry. This involves exploring pathways that reduce or eliminate the use of hazardous substances. Potential areas of investigation include:

Solvent-Free Reactions: Investigating solid-state or melt-phase reactions could significantly reduce solvent waste. Research into mechanochemical methods, where mechanical energy (e.g., ball milling) drives the reaction, could offer a viable, solvent-free alternative.

Alternative Catalysts and Reagents: The use of concentrated sulfuric acid could potentially be replaced by solid acid catalysts that are more easily recovered and recycled. Exploring transition-metal-free catalytic systems for bromination could also lead to more environmentally benign processes. nih.gov

Flow Chemistry: Transitioning the synthesis from batch to continuous flow processes can offer superior control over reaction parameters, improve safety, reduce waste, and potentially increase yield and purity.

A comparative table of current and potential future synthetic approaches is presented below.

| Feature | Current Method (DBI/H₂SO₄) | Potential Greener Pathway |

| Reagents | 1,3-dibromoisocyanuric acid, conc. H₂SO₄ | Recyclable brominating agents, solid acid catalysts |

| Solvent | Concentrated Sulfuric Acid | Minimal or no solvent (mechanochemistry), recyclable solvents |

| Conditions | Room temperature, but with hazardous materials | Potentially milder conditions, enhanced safety in flow systems |

| Waste | Acidic aqueous waste, isocyanuric acid | Reduced waste streams, recyclable components |

| Efficiency | ~61% yield after purification mdpi.com | Aims for comparable or higher yield with improved atom economy |

Exploration of Novel Derivatives and Their Chemical Utility

This compound serves as a valuable chemical building block, or synthon, for more complex molecules. mdpi.comresearchgate.net Its structure, featuring a reactive carboxylic acid group and a stable, bromine-saturated aromatic ring, offers a platform for creating a diverse range of derivatives. While other halogenated and aminobenzoic acids have been extensively used to develop compounds with therapeutic, material, and industrial applications, the derivatization of pentabromobenzoic acid is a largely untapped field. nih.govnih.govresearchgate.net

Future research should focus on synthesizing and characterizing novel derivatives, such as:

Esters and Amides: Conversion of the carboxylic acid to various esters and amides could yield molecules with unique physical and chemical properties, potentially for applications as plasticizers, flame retardants, or intermediates for pharmaceuticals.

Metal-Organic Frameworks (MOFs): The carboxylate group can act as a linker to coordinate with metal ions, forming highly porous and crystalline structures known as MOFs. Given the heavy bromine atoms, such MOFs could exhibit interesting properties for gas separation, catalysis, or as X-ray scintillating materials.

Coordination Complexes: As a ligand, pentabromobenzoate can form complexes with various transition metals. mdpi.comresearchgate.net These complexes could be explored for their catalytic activity, magnetic properties, or potential as contrast agents in medical imaging.

Advanced Material Applications

The high bromine content and aromatic structure of this compound suggest its potential for use in advanced materials. Perhalogenated aromatic compounds are known for their chemical stability and unique electronic properties. mdpi.com For instance, perfluorobenzoic acid is utilized in optical materials and luminescence applications. mdpi.com

Emerging areas for the application of pentabromobenzoic acid and its derivatives include:

Flame Retardants: The high mass percentage of bromine, a known fire suppressant, makes this compound a prime candidate for development as a reactive or additive flame retardant for polymers.

High-Performance Polymers: Incorporation of the pentabromobenzoyl moiety into polymer backbones (e.g., polyesters, polyamides) could enhance their thermal stability, chemical resistance, and refractive index.

Semiconducting Materials: The electron-withdrawing nature of the bromine atoms can significantly influence the electronic properties of the aromatic ring. Derivatives could be investigated as components in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Deeper Understanding of Environmental Transformation Kinetics

The widespread use of brominated compounds has raised environmental concerns due to their persistence and potential for bioaccumulation. Understanding the environmental fate of this compound is therefore crucial. A key chemical reaction for benzoic acids is decarboxylation, the removal of the carboxyl group to release carbon dioxide. wikipedia.orgyoutube.com

Future research must focus on the kinetics of its transformation under various environmental conditions:

Biodegradation: Studying its susceptibility to microbial degradation. Identifying microbial strains or enzymatic pathways capable of metabolizing this highly halogenated compound could lead to bioremediation strategies.

Abiotic Degradation: Quantifying its reaction rates with common environmental oxidants (e.g., hydroxyl radicals) and its hydrolysis rate across a range of pH values.

These kinetic studies will be vital for developing accurate environmental fate models to predict its persistence, transport, and potential exposure risks.

Integration with Advanced Spectroscopic Techniques for In-Situ Studies

While standard analytical techniques like NMR, mass spectrometry, and X-ray crystallography are used to characterize the final product, mdpi.com advanced spectroscopic methods can provide real-time insights into its chemical processes. In-situ spectroscopy allows for the monitoring of reactions and transformations as they occur, without the need for sample extraction.

Future work could benefit from the integration of techniques such as:

ATR-FTIR and Raman Spectroscopy: These techniques can be used to monitor the synthesis of pentabromobenzoic acid in real-time, tracking the consumption of reactants and the formation of products and intermediates. This data can be used to optimize reaction conditions for higher yield and purity.

Time-Resolved Spectroscopy: Techniques like transient absorption spectroscopy can be employed to study the short-lived intermediates formed during its photodegradation, providing a detailed mechanistic understanding of the process.

In-Situ X-ray Absorption Spectroscopy (XAS): When studying metal complexes or its interactions with mineral surfaces, XAS can provide element-specific information about the local coordination environment and oxidation state in real-time.

By employing these advanced methods, researchers can gain a more dynamic and fundamental understanding of the chemistry of this compound, from its creation to its environmental fate.

Q & A

Q. What are the optimal synthetic conditions for preparing high-purity 2,3,4,5,6-pentabromobenzoic acid (PBA) on a multigram scale?

The most efficient method involves exhaustive bromination of benzoic acid using 1,3-dibromoisocyanuric acid (DBI) in concentrated sulfuric acid at controlled temperatures. This protocol minimizes side products like 3,4,5,6-tetrabromobenzoic acid (TBA) and pentabromobenzene. Post-synthesis, slow crystallization from toluene yields analytically pure PBA (confirmed by 13C-NMR, mass spectrometry, and elemental analysis). Key parameters include maintaining a 1:5 molar ratio of benzoic acid to DBI and rigorous temperature control during bromination .

Q. How can impurities such as TBA and pentabromobenzene be effectively removed during PBA purification?

A two-step purification protocol is recommended:

- Step 1 : Dissolve the crude product in hot toluene and filter to remove insoluble pentabromobenzene.

- Step 2 : Recrystallize the filtrate at reduced temperatures (4°C) to separate PBA from residual TBA, leveraging differences in solubility. Purity is validated via HPLC and differential scanning calorimetry (DSC) to confirm the absence of eutectic mixtures .

Q. What spectroscopic techniques are critical for characterizing PBA, and what key features should researchers prioritize?

- IR Spectroscopy : Focus on the OH stretching band (2500–3300 cm⁻¹), C=O vibration (~1700 cm⁻¹), and weak Br···O interactions (~500 cm⁻¹) to confirm functional group integrity and intermolecular interactions.

- 13C-NMR : Identify the carboxylate carbon (δ ~165 ppm) and aromatic carbons (δ ~120–140 ppm) to verify substitution patterns.

- Mass Spectrometry : Use high-resolution MS to confirm the molecular ion peak (M⁻ at m/z 530.6) and rule out bromine isotope interference .

Advanced Research Questions

Q. How does the crystal packing of PBA, as revealed by X-ray crystallography, influence its reactivity and applications in coordination chemistry?

Single-crystal X-ray analysis shows PBA forms pseudo-centrosymmetric dimers via Br···O interactions (2.95–3.10 Å), with a dihedral angle of ~1.5° between aromatic rings. The steric bulk of ortho-bromines restricts planar stacking, favoring non-covalent interactions suitable for designing metal-organic frameworks (MOFs). This structural insight aids in predicting ligand behavior in coordination complexes, particularly with transition metals like Cu(II) or Pd(II) .

Q. What experimental strategies can resolve contradictions in reported PBA stability under varying pH conditions?

Conflicting data on PBA’s stability in acidic/alkaline media may arise from differences in solvent systems or trace metal contamination. To address this:

- Perform controlled stability assays in buffered solutions (pH 2–12) using UV-Vis spectroscopy to monitor degradation (λmax = 280 nm).

- Employ thermogravimetric analysis (TGA) to assess thermal decomposition thresholds (>220°C).

- Cross-validate results with DFT calculations to predict hydrolysis pathways under specific conditions .

Q. How can Br···O interactions in PBA be exploited to design supramolecular assemblies with tailored properties?

The weak Br···O contacts (3.0–3.2 Å) observed in PBA’s crystal lattice can be leveraged to engineer co-crystals or host-guest systems. For example:

- Co-crystallize PBA with hydrogen-bond acceptors (e.g., pyridine derivatives) to enhance porosity for gas adsorption.

- Use mechanochemical grinding with complementary ligands (e.g., bipyridines) to synthesize hybrid materials with tunable luminescence .

Methodological Considerations

Key Challenges and Solutions

- Challenge : Bromine displacement during reactions due to steric hindrance.

Solution : Use bulky bases (e.g., 2,6-lutidine) to deprotonate the carboxyl group without nucleophilic substitution . - Challenge : Low solubility in polar solvents.

Solution : Derivatize PBA as its methyl ester or employ phase-transfer catalysts for aqueous reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.